2-Chloro-4-ethoxy-1,3-difluorobenzene
Description
2-Chloro-4-ethoxy-1,3-difluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 2), ethoxy (-OCH₂CH₃, position 4), and fluorine atoms (positions 1 and 3). This unique substitution pattern combines electron-withdrawing halogens (Cl, F) with an electron-donating ethoxy group, creating a distinct electronic and steric profile. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, where substituent positioning critically influences reactivity and physical properties.
Properties
IUPAC Name |
3-chloro-1-ethoxy-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-2-12-6-4-3-5(10)7(9)8(6)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOHREXINNGGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physical Properties
The substituent type, position, and electronic effects significantly alter physical properties. Below is a comparative analysis:
Key Trends :
- Halogen Effects : Bromine substituents (e.g., in 1,4-dibromo-2,3-difluorobenzene) increase molecular weight and density compared to chlorine or ethoxy groups. Bromine’s lower electronegativity but stronger leaving-group ability makes it more reactive in nucleophilic substitutions .
- Ethoxy vs. Nitro : The ethoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution, whereas nitro groups (e.g., in ) deactivate the ring and direct electrophiles to meta positions.
- Boiling Points : The ethoxy group’s polarity and hydrogen-bonding capacity may elevate the boiling point compared to fully halogenated analogs (e.g., 1-bromo-2,3-difluorobenzene’s bp of 234°C ).
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